N-(3-ethylphenyl)-2-[7-(4-methoxyphenyl)-4-oxo-3H,4H-thieno[3,2-d]pyrimidin-3-yl]acetamide
Description
N-(3-Ethylphenyl)-2-[7-(4-methoxyphenyl)-4-oxo-3H,4H-thieno[3,2-d]pyrimidin-3-yl]acetamide is a synthetic thieno[3,2-d]pyrimidin-4-one derivative characterized by a bicyclic heteroaromatic core. The molecule features a 4-methoxyphenyl substituent at the 7-position of the thienopyrimidine ring and an acetamide group at the 3-position, which is further substituted with a 3-ethylphenyl moiety.
Properties
IUPAC Name |
N-(3-ethylphenyl)-2-[7-(4-methoxyphenyl)-4-oxothieno[3,2-d]pyrimidin-3-yl]acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H21N3O3S/c1-3-15-5-4-6-17(11-15)25-20(27)12-26-14-24-21-19(13-30-22(21)23(26)28)16-7-9-18(29-2)10-8-16/h4-11,13-14H,3,12H2,1-2H3,(H,25,27) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ATOYPRCQQNKFLX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC(=CC=C1)NC(=O)CN2C=NC3=C(C2=O)SC=C3C4=CC=C(C=C4)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H21N3O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
419.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-(3-ethylphenyl)-2-[7-(4-methoxyphenyl)-4-oxo-3H,4H-thieno[3,2-d]pyrimidin-3-yl]acetamide is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores its synthesis, biological activity, and therapeutic potential based on recent studies.
1. Chemical Structure and Synthesis
The compound has the molecular formula and a molecular weight of 510.6 g/mol. Its structure features a thieno[3,2-d]pyrimidine core, which is known for various biological activities.
Synthesis Methodology:
The synthesis of this compound involves several steps including the reaction of 4-methoxyphenyl and ethyl derivatives with thieno[3,2-d]pyrimidine intermediates. Detailed synthetic pathways can be found in literature focusing on similar compounds within this chemical class .
2.1 Anticancer Activity
Recent studies have highlighted the anticancer potential of thieno[3,2-d]pyrimidine derivatives. For instance, compounds with similar structures have been shown to inhibit cancer cell proliferation through various mechanisms including apoptosis induction and cell cycle arrest .
Case Study:
A study conducted by Fayad et al. (2019) examined a library of thieno[3,2-d]pyrimidine compounds for their effects on multicellular tumor spheroids. The results indicated that derivatives with an ethyl group exhibited enhanced cytotoxicity compared to their methylated counterparts .
2.2 Antimicrobial Activity
Thieno[3,2-d]pyrimidine derivatives have also demonstrated significant antimicrobial properties. Research indicates that these compounds can effectively inhibit the growth of various bacterial strains and fungi .
Research Findings:
A review article noted that compounds containing thiophene and indole structures often interact with multiple cellular targets, leading to diverse biological effects including antimicrobial activity .
The mechanism by which this compound exerts its biological effects involves:
- Targeting Kinases: Similar compounds have been shown to inhibit various kinases involved in cancer progression.
- Inducing Apoptosis: The ability to trigger programmed cell death in cancer cells has been observed in related thieno[3,2-d]pyrimidine derivatives.
4. Therapeutic Potential
Given its structural features and biological activities, this compound may serve as a lead for developing new anticancer agents or antimicrobial drugs. Further research is necessary to elucidate its full therapeutic potential and optimize its efficacy.
5.
This compound represents a promising candidate in the realm of medicinal chemistry with notable anticancer and antimicrobial properties. Continued investigation into its biological mechanisms and therapeutic applications will be essential for advancing its development as a pharmaceutical agent.
Data Summary Table
| Property | Value |
|---|---|
| Molecular Formula | C29H26N4O3S |
| Molecular Weight | 510.6 g/mol |
| Anticancer Activity | Yes (induced apoptosis) |
| Antimicrobial Activity | Yes (effective against bacteria) |
| Key Structural Features | Thieno[3,2-d]pyrimidine core |
Chemical Reactions Analysis
Oxidation Reactions
The sulfanyl (-S-) and methoxy (-OCH₃) groups in the molecule are susceptible to oxidation under controlled conditions.
Key Findings :
-
Sulfanyl oxidation enhances polarity, potentially improving solubility for biological applications.
-
Demethylation of the methoxy group generates a phenolic -OH, enabling further functionalization (e.g., glycosylation) .
Reduction Reactions
The 4-oxo group and acetamide functionality participate in reduction reactions.
Key Findings :
-
Reduction of the keto group stabilizes the thienopyrimidine core, altering its electronic profile .
-
Amide reduction is rare under mild conditions but feasible with strong reducing agents .
Substitution Reactions
Electrophilic and nucleophilic substitutions occur at aromatic and heterocyclic positions.
Key Findings :
-
Halogenation at the 4-methoxyphenyl ring enhances intermolecular interactions in drug-receptor binding.
-
Alkylation modifies the compound’s steric and electronic properties, influencing bioactivity.
Hydrolysis Reactions
The acetamide and ester-like linkages undergo hydrolysis under acidic or basic conditions.
| Reaction Type | Reagents/Conditions | Product | Reference |
|---|---|---|---|
| Amide hydrolysis | 6M HCl, reflux | Cleavage to carboxylic acid and 3-ethylphenylamine |
Key Findings :
Cyclization and Rearrangements
Intramolecular reactions can generate fused heterocycles.
| Reaction Type | Reagents/Conditions | Product | Reference |
|---|---|---|---|
| Thermal cyclization | DMF, 120°C | Formation of fused quinazoline derivatives |
Key Findings :
Comparison with Similar Compounds
7-Position Substituents
- Target Compound : 4-Methoxyphenyl (electron-donating group).
- : 4-Fluorophenyl (electron-withdrawing group) .
- : Benzyl (hydrophobic group) .
The 4-methoxyphenyl group in the target compound may enhance solubility compared to the unsubstituted phenyl () but reduce electrophilicity relative to the 4-fluorophenyl analog () .
3-Position Substituents
- Target Compound : Acetamide linked to 3-ethylphenyl.
- : Acetamide linked to 3-methoxybenzyl .
- : Acetamide linked to 2-chloro-4-methylphenyl .
- : Thioacetamide linked to 3-methoxyphenyl .
The 3-ethylphenyl group in the target compound introduces moderate hydrophobicity, intermediate between the polar 3-methoxybenzyl () and the sterically hindered 2-chloro-4-methylphenyl () . The thioether in may confer distinct electronic properties .
Data Table: Structural and Physicochemical Comparison
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
